molecular formula C9H7Cl2N3 B13322309 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine

2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine

Cat. No.: B13322309
M. Wt: 228.07 g/mol
InChI Key: AYMILDAJSOUPIL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C9H7Cl2N3 It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyrido[3,4-b]pyrazine core

Preparation Methods

The synthesis of 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the chlorination of 2,3-dimethylpyrido[3,4-b]pyrazine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The chlorine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine can be compared with other similar compounds such as:

    2,3-Dichloropyrazine: Lacks the methyl groups, leading to different chemical properties and reactivity.

    5,7-Dimethylpyrido[3,4-b]pyrazine: Lacks the chlorine atoms, affecting its biological activity and applications.

    2,3-Dimethylpyrazine: A simpler structure with different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique chemical structure and properties make it a valuable building block in organic synthesis, a potential therapeutic agent, and a subject of study for its biological activities

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2,3-dichloro-5,7-dimethylpyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H7Cl2N3/c1-4-3-6-7(5(2)12-4)14-9(11)8(10)13-6/h3H,1-2H3

InChI Key

AYMILDAJSOUPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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